(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The trimethoxyphenyl moiety adds to its distinctiveness, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the trimethoxyphenyl acetic acid moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group that can participate in further reactions. The trimethoxyphenyl moiety may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxyacetic acid
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,3,4-trimethoxyphenyl)acetic acid stands out due to the presence of the trimethoxyphenyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C26H25NO7 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,3,4-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C26H25NO7/c1-31-21-13-12-19(23(32-2)24(21)33-3)22(25(28)29)27-26(30)34-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-13,20,22H,14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
CVWYEEYUWYQJED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OC |
Origin of Product |
United States |
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